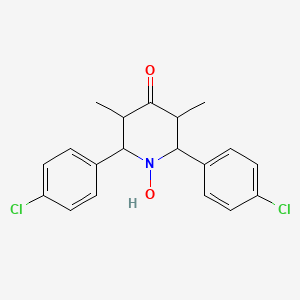
4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- is a synthetic organic compound with the molecular formula C17H15Cl2NO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with piperidine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(4-chlorophenyl)-3-methyl-4-piperidinone
- 2,6-Bis(4-chlorophenyl)-3,5-diethyl-4-piperidinone
- 2,6-Bis(4-chlorophenyl)-N-hydroxy-3,5-dimethyl-4-piperidinimine
Uniqueness
4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- is unique due to its specific structural features, such as the presence of hydroxy and dimethyl groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications in research and industry .
Propiedades
Número CAS |
677007-20-4 |
|---|---|
Fórmula molecular |
C19H19Cl2NO2 |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C19H19Cl2NO2/c1-11-17(13-3-7-15(20)8-4-13)22(24)18(12(2)19(11)23)14-5-9-16(21)10-6-14/h3-12,17-18,24H,1-2H3 |
Clave InChI |
XJWLXCFFIDPGFK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N(C(C(C1=O)C)C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)
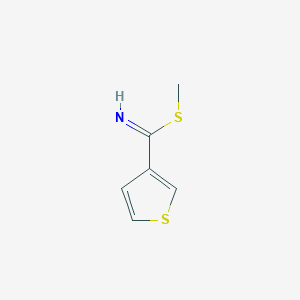
![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)


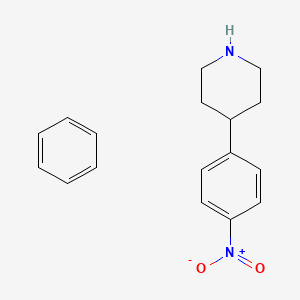
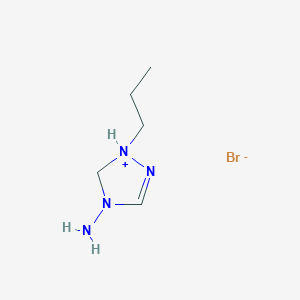
![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12537968.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate](/img/structure/B12537975.png)
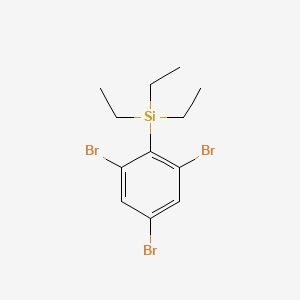
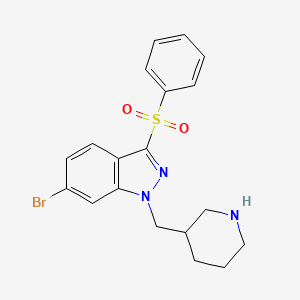
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)

